molecular formula C18H24N4O3 B6982152 Tert-butyl 3-[5-(benzylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Tert-butyl 3-[5-(benzylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B6982152
M. Wt: 344.4 g/mol
InChI Key: QSJSKVCSPQCTDD-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(benzylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate: is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[5-(benzylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Benzylamino Group: : The benzylamino group is introduced via nucleophilic substitution, where a benzylamine reacts with a suitable precursor, such as an oxadiazole chloride.

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring is typically constructed through a cyclization reaction involving an amine and a diester or diketone.

  • Introduction of the Tert-butyl Group: : The tert-butyl group is often introduced via a tert-butyl esterification reaction, using tert-butyl chloroformate (Boc₂O) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzylamino group, potentially leading to ring opening or amine reduction.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the benzylamino group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced amines or ring-opened products.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-[5-(benzylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound is of interest in medicinal chemistry for its potential biological activities. The oxadiazole ring is known for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its use as a scaffold for designing new drugs targeting various diseases.

Industry

In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its structural features make it a valuable candidate for high-throughput screening in drug discovery programs.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(benzylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[(4-bromophenyl)methylamino]pyrrolidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 3-[5-(benzylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties. This structural feature enhances its potential as a pharmacophore in drug design, offering distinct advantages in terms of binding affinity and specificity.

Properties

IUPAC Name

tert-butyl 3-[5-(benzylamino)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-10-9-14(12-22)15-20-21-16(24-15)19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJSKVCSPQCTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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